molecular formula C14H19F3N2O2 B13035114 Tert-butyl ((2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate

Tert-butyl ((2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate

Cat. No.: B13035114
M. Wt: 304.31 g/mol
InChI Key: FYUQUCAINXCRGV-GHMZBOCLSA-N
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Description

Tert-butyl ((2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate is a compound that features a tert-butyl group, an amino group, and a trifluoromethyl group attached to a phenylpropan-2-yl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino compound with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be used to introduce the tert-butoxycarbonyl group into a variety of organic compounds .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure selective and efficient transformations .

Major Products Formed

Major products formed from these reactions include nitroso and nitro derivatives, difluoromethyl and monofluoromethyl compounds, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Tert-butyl ((2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl ((2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include tert-butyl carbamate, tert-butyl ((2R,3R)-3-amino-2-hydroxybutanoate), and tert-butyl 4-[(E)-2-(4-methoxyphenyl)ethenyl]benzoate .

Uniqueness

Tert-butyl ((2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic and pharmacodynamic profiles .

Biological Activity

Tert-butyl ((2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₄H₁₉F₃N₂O₂
  • Molecular Weight : 304.31 g/mol
  • CAS Number : 2135332-14-6

The biological activity of this compound is influenced by its structural components. The trifluoromethyl group and the carbamate moiety play crucial roles in enhancing its pharmacological properties. The trifluoromethyl group is known to increase lipophilicity and biological activity by altering the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing similar structures exhibit various biological activities:

  • Inhibition of Enzymatic Activity : Similar compounds have been evaluated for their ability to inhibit specific enzymes such as proteases. For instance, studies on peptidomimetic compounds have shown that modifications in structure can significantly enhance inhibitory potency against SARS-CoV 3CL protease .
  • Antimicrobial Activity : Compounds with structural similarities have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests a potential for developing new antimicrobial agents from this class of compounds .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity:

  • The presence of the trifluoromethyl group at the phenyl position has been associated with increased potency in inhibiting serotonin uptake .
  • Modifications at the amino and carbamate positions can lead to significant changes in activity profiles, indicating that careful structural optimization is essential for enhancing efficacy.

Case Studies

Several studies have investigated the biological activity of related compounds:

Study ReferenceCompoundBiological ActivityFindings
Dipeptide-type inhibitorsSARS-CoV 3CL protease inhibitionIdentified key structural features enhancing inhibitory activity
Trifluoromethyl-containing drugsVarious pharmacological activitiesDemonstrated improved potency due to trifluoromethyl group
Arylurea derivativesAntimicrobial activityEffective against multidrug-resistant strains

Properties

Molecular Formula

C14H19F3N2O2

Molecular Weight

304.31 g/mol

IUPAC Name

tert-butyl N-[(2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C14H19F3N2O2/c1-13(2,3)21-12(20)19-11(14(15,16)17)10(18)9-7-5-4-6-8-9/h4-8,10-11H,18H2,1-3H3,(H,19,20)/t10-,11-/m1/s1

InChI Key

FYUQUCAINXCRGV-GHMZBOCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]([C@@H](C1=CC=CC=C1)N)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)N)C(F)(F)F

Origin of Product

United States

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